5-Fluoro-2-methoxy-4-methylaniline: Structural Dynamics and Applications in Kinase Inhibitor Synthesis
5-Fluoro-2-methoxy-4-methylaniline: Structural Dynamics and Applications in Kinase Inhibitor Synthesis
Topic: 5-Fluoro-2-methoxy-4-methylaniline chemical structure and properties
Executive Summary
5-Fluoro-2-methoxy-4-methylaniline (CAS: 1692806-14-6) is a highly specialized, multi-substituted aniline derivative that serves as a critical building block in modern medicinal chemistry[1]. Characterized by its unique steric and electronic profile, this compound is increasingly utilized in the synthesis of advanced therapeutics, particularly substituted heterocyclic compounds acting as kinase inhibitors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic role in drug design, and validated protocols for its incorporation via transition-metal-catalyzed cross-coupling.
Structural Significance and Pharmacophore Design
The rational design of targeted therapeutics often relies on the precise spatial arrangement of functional groups. 5-Fluoro-2-methoxy-4-methylaniline offers a meticulously balanced substitution pattern on the benzene ring:
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Amino Group (-NH₂): Serves as the primary nucleophilic handle for cross-coupling reactions (e.g., Buchwald-Hartwig aminations) to link the aniline core to larger heterocyclic scaffolds[2].
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Ortho-Methoxy Group (-OCH₃): Introduces steric hindrance that forces the resulting biaryl or heteroaryl amine into a specific dihedral conformation. In kinase inhibitors, this oxygen atom frequently acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region of the target kinase[3].
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Meta-Fluoro Group (-F): The high electronegativity of fluorine lowers the pKa of the aniline, modulating its basicity. Furthermore, the C-F bond increases the overall lipophilicity and metabolic stability of the molecule, protecting the aromatic ring from rapid cytochrome P450-mediated oxidation[3].
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Para-Methyl Group (-CH₃): Provides a hydrophobic vector that can project into deep, lipophilic pockets of the target protein, enhancing binding affinity and selectivity.
Fig 1: Mechanism of action for kinase inhibitors derived from substituted anilines.
Physicochemical Properties & Analytical Profile
Accurate analytical characterization is paramount for ensuring the integrity of downstream syntheses. The compound's mass spectrometry profile is particularly notable, with predictable collision cross-section (CCS) values that aid in ion mobility-mass spectrometry (IM-MS) identification[4].
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 5-Fluoro-2-methoxy-4-methylaniline | [1] |
| CAS Number | 1692806-14-6 | [1],[5] |
| EC Number | 816-799-1 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1],[5] |
| Molecular Weight | 155.17 g/mol | [5] |
| Monoisotopic Mass | 155.07465 Da | [4] |
| Predicted CCS [M+H]⁺ | 128.6 Ų | [4] |
| Predicted CCS [M+Na]⁺ | 138.4 Ų | [4] |
Mechanistic Role in Drug Discovery
In recent pharmaceutical developments, 5-Fluoro-2-methoxy-4-methylaniline has been patented as a crucial intermediate in the synthesis of substituted heterocyclic compounds targeting neurodegenerative and inflammatory diseases[2].
When reacted with heteroaryl halides (e.g., substituted pyridines or pyrimidines), the aniline forms a bridging secondary amine. The unique electronic push-pull system created by the electron-donating methoxy/methyl groups and the electron-withdrawing fluoro group finely tunes the nucleophilicity of the amine. This specific electronic tuning is essential for achieving high yields in palladium-catalyzed aminations, minimizing off-target homocoupling or dehalogenation of the electrophile[3].
Experimental Protocols: Buchwald-Hartwig Cross-Coupling
To integrate 5-Fluoro-2-methoxy-4-methylaniline into a larger pharmacophore, the Buchwald-Hartwig amination is the gold standard. The following protocol is a self-validating system designed to overcome the inherent steric hindrance of the ortho-methoxy group.
Causality in Reagent Selection:
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Catalyst (Pd₂(dba)₃): Provides a stable source of Pd(0) necessary for the oxidative addition into the heteroaryl halide bond.
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Ligand (XPhos): The bulky, electron-rich biaryl phosphine ligand is specifically chosen because it accommodates the steric bulk of the ortho-methoxy group. It accelerates reductive elimination, preventing the formation of stable, unreactive Pd-complex dead-ends.
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Base (Cs₂CO₃): A mild inorganic base is preferred over strong bases (like NaOtBu) to prevent the cleavage of the methoxy group or degradation of sensitive functional groups on the heteroaryl partner.
Step-by-Step Methodology
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Preparation of the Reaction Mixture:
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In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-methoxy-4-methylaniline (1.0 equiv) and the target heteroaryl bromide (1.05 equiv).
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Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
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Introduce anhydrous Cs₂CO₃ (2.0 equiv).
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Inert Atmosphere Establishment:
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Seal the flask with a rubber septum. Evacuate and backfill with high-purity Argon three times to ensure a strictly anhydrous and oxygen-free environment. Failure to remove oxygen will result in the rapid oxidation of the phosphine ligand, killing the catalytic cycle.
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Solvent Addition and Heating:
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Inject anhydrous 1,4-dioxane (0.2 M relative to the aniline) via syringe.
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Place the flask in a pre-heated oil bath at 90°C. Stir vigorously for 12-18 hours.
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Reaction Monitoring and Workup:
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Monitor the reaction via LC-MS. The disappearance of the 155.07 Da mass peak indicates consumption of the aniline[4].
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Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
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Fig 2: Workflow for the Palladium-catalyzed cross-coupling of the aniline derivative.
Safety, Handling, and Regulatory Context
As with many halogenated aniline derivatives, strict safety protocols must be observed. According to the European Chemicals Agency (ECHA) harmonized classification and labeling framework, 5-Fluoro-2-methoxy-4-methylaniline is associated with several health hazards[1]:
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Acute Toxicity: Classified as Acute Tox. 4 across all exposure routes (Oral: H302, Dermal: H312, Inhalation: H332)[1].
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Irritation: Causes skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2, H319)[1].
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Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3, H335)[1].
Handling Protocol: All synthetic manipulations must be performed in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. In the event of skin contact, immediate washing with copious amounts of water is required.
References
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Overview - ECHA CHEM . European Chemicals Agency. [Link]
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5-fluoro-2-methoxy-4-methylaniline (C8H10FNO) - PubChemLite . Université du Luxembourg. [Link]
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Search CAS 1692806-14-6 - 001CHEMICAL . 001Chemical.[Link]
- US11866414B2 - Substituted heterocyclic compounds - Google Patents.
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
- 3. Buy 2-Bromo-6-methoxy-4-methylaniline | 147699-87-4 [smolecule.com]
- 4. PubChemLite - 5-fluoro-2-methoxy-4-methylaniline (C8H10FNO) [pubchemlite.lcsb.uni.lu]
- 5. 001chemical.com [001chemical.com]
